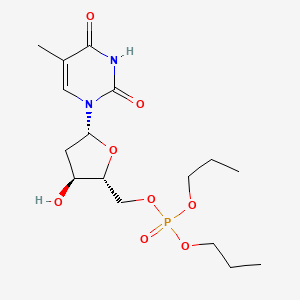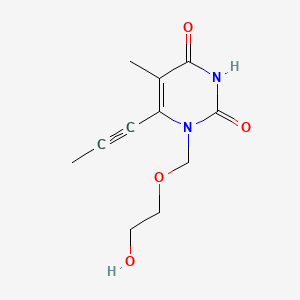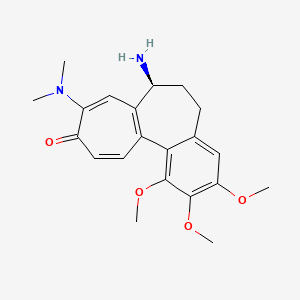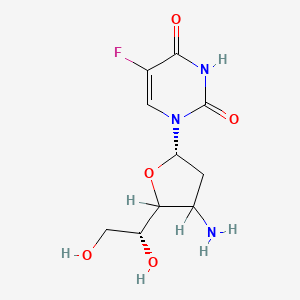
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the glucopyranose ring and an amino group at the second carbon, which is further protonated to form a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride typically involves the acetylation of D-glucosamine. The process can be summarized as follows:
Starting Material: D-glucosamine hydrochloride.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of D-glucosamine hydrochloride are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to enhance efficiency and yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucosamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-acetylglucosamine derivatives or reduction to yield deacetylated products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like sodium periodate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: D-glucosamine.
Substitution: Various N-substituted glucosamine derivatives.
Oxidation: N-acetylglucosamine derivatives.
Reduction: Deacetylated glucosamine products.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of glycosylation processes and the role of amino sugars in cellular functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride involves its interaction with various molecular targets and pathways:
Glycosylation: The compound can participate in glycosylation reactions, modifying proteins and lipids.
Enzyme Inhibition: It can act as an inhibitor of enzymes involved in carbohydrate metabolism.
Cell Signaling: The compound may influence cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-glucosamine: A naturally occurring amino sugar with similar structural features but lacking the acetyl groups at positions 1, 3, 4, and 6.
D-Glucosamine: The parent compound without acetylation.
N-Acetyl-D-galactosamine: Similar in structure but with a different stereochemistry at the fourth carbon.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-D-glucopyranose hydrochloride is unique due to its multiple acetyl groups, which enhance its stability and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in synthetic chemistry and biochemical research.
Propiedades
Fórmula molecular |
C14H22ClNO9 |
|---|---|
Peso molecular |
383.78 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14?;/m1./s1 |
Clave InChI |
BQLUYAHMYOLHBX-LEXQQUKESA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)




![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)







